5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both a pyrazole and a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the pyrazole or thiadiazole rings.
Substitution: Substituted thiadiazole derivatives.
Scientific Research Applications
5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Comparison
Compared to similar compounds, 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings, which may confer distinct biological activities and chemical reactivity. Its dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.
Biological Activity
5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The structural features of this compound suggest potential pharmacological applications, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of this compound based on available literature and research findings.
Structural Information
The molecular formula of this compound is C₆H₇N₅S. Its structure includes a thiadiazole ring fused with a pyrazole moiety, which is crucial for its biological efficacy.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₆H₇N₅S |
SMILES | CN1C(=CC=N1)C2=NN=C(S2)N |
InChI | InChI=1S/C6H7N5S/c1-11... |
Molecular Weight | 181.22 g/mol |
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds containing the thiadiazole ring can exhibit activity against various bacterial strains and fungi. For instance, derivatives have been noted for their effectiveness against Gram-positive and Gram-negative bacteria as well as antifungal activity against species like Aspergillus niger .
Anticancer Potential
The anticancer properties of thiadiazole derivatives are well-documented. Research has highlighted their ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound's mechanism of action may involve the inhibition of key enzymes involved in cell proliferation .
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative effects of various thiadiazole derivatives on human cancer cell lines using the MTT assay. The results indicated that compounds with similar structural features to this compound exhibited IC₅₀ values in the micromolar range against multiple cancer types, including breast and colon cancers .
Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The presence of specific substituents on the thiadiazole ring can enhance these effects, making them potential candidates for treating inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Inhibition of phosphodiesterases and carbonic anhydrase.
- Interaction with Biological Targets : Binding to kinases involved in tumorigenesis.
- Induction of Apoptosis : Triggering programmed cell death in cancerous cells.
Future Directions and Research Opportunities
Given the promising biological activities associated with thiadiazole derivatives, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the compound's structure affect its biological activity.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
- Combination Therapies : Investigating potential synergistic effects with other therapeutic agents.
Properties
IUPAC Name |
5-(2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-11-4(2-3-8-11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADZIRWWWAZFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1342779-21-8 |
Source
|
Record name | 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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